molecular formula C11H16N2O4S B3752410 butyl [4-(aminosulfonyl)phenyl]carbamate

butyl [4-(aminosulfonyl)phenyl]carbamate

Cat. No.: B3752410
M. Wt: 272.32 g/mol
InChI Key: XVHDQDLSUUHRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Butyl [4-(aminosulfonyl)phenyl]carbamate” is a compound that likely contains an aminosulfonyl group (-SO2NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a carbamate group (NHCOO-). Carbamates are derivatives of carbamic acid and are commonly used in organic synthesis . The aminosulfonyl group is a common functional group in sulfonamides, a class of compounds widely used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis for “this compound” is not available, carbamates can generally be synthesized through the reaction of amines with carbon dioxide and halides . This process involves a three-component coupling and can be carried out under mild conditions .


Chemical Reactions Analysis

Carbamates, including “this compound”, can undergo a variety of reactions. For instance, they can be formed and removed under relatively mild conditions . They can also participate in copper-catalyzed cross-coupling reactions .

Properties

IUPAC Name

butyl N-(4-sulfamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-3-8-17-11(14)13-9-4-6-10(7-5-9)18(12,15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHDQDLSUUHRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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